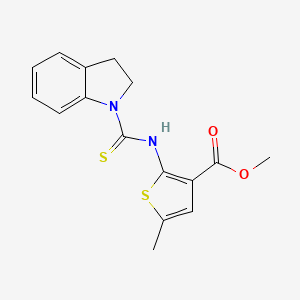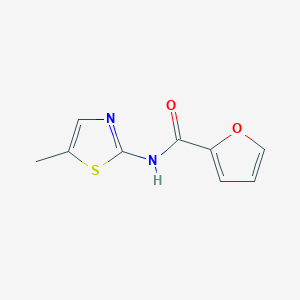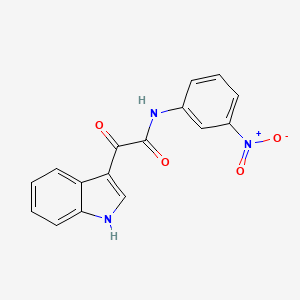![molecular formula C12H12ClN3O4S3 B12484054 2-{[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide](/img/structure/B12484054.png)
2-{[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[5-(5-CHLOROTHIOPHEN-2-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-N-(1,1-DIOXO-1??-THIOLAN-3-YL)ACETAMIDE is a complex organic compound that features a thiophene ring substituted with a chlorine atom, an oxadiazole ring, and a thiolane ring
Métodos De Preparación
The synthesis of 2-{[5-(5-CHLOROTHIOPHEN-2-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-N-(1,1-DIOXO-1??-THIOLAN-3-YL)ACETAMIDE involves multiple steps, starting with the preparation of the thiophene and oxadiazole intermediates. The general synthetic route includes:
Formation of the Thiophene Intermediate: The thiophene ring is chlorinated using reagents such as thionyl chloride or sulfuryl chloride.
Oxadiazole Ring Formation: The chlorinated thiophene is then reacted with hydrazine derivatives to form the oxadiazole ring.
Coupling Reaction: The oxadiazole intermediate is coupled with a thiolane derivative under specific conditions to form the final compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, using techniques such as high-performance liquid chromatography (HPLC) for purification.
Análisis De Reacciones Químicas
2-{[5-(5-CHLOROTHIOPHEN-2-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-N-(1,1-DIOXO-1??-THIOLAN-3-YL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxadiazole ring can be reduced using hydride donors such as sodium borohydride.
Substitution: The chlorine atom on the thiophene ring can be substituted with nucleophiles like amines or thiols under basic conditions.
Major products formed from these reactions include oxidized thiophene derivatives, reduced oxadiazole compounds, and substituted thiophene derivatives.
Aplicaciones Científicas De Investigación
2-{[5-(5-CHLOROTHIOPHEN-2-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-N-(1,1-DIOXO-1??-THIOLAN-3-YL)ACETAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Material Science: The compound is explored for its use in organic electronics and as a building block for conductive polymers.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and as a reagent in various organic transformations.
Mecanismo De Acción
The mechanism of action of 2-{[5-(5-CHLOROTHIOPHEN-2-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-N-(1,1-DIOXO-1??-THIOLAN-3-YL)ACETAMIDE involves interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar compounds to 2-{[5-(5-CHLOROTHIOPHEN-2-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-N-(1,1-DIOXO-1??-THIOLAN-3-YL)ACETAMIDE include:
- 2-(5-chlorothiophen-2-yl)-N-{(3S)-1-[(1S)-1-methyl-2-morpholin-4-yl-2-oxoethyl]-2-oxopyrrolidin-3-yl}ethanesulfonamide
- (5-chlorothiophen-2-yl)methanamine
These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of 2-{[5-(5-CHLOROTHIOPHEN-2-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-N-(1,1-DIOXO-1??-THIOLAN-3-YL)ACETAMIDE lies in its combination of thiophene, oxadiazole, and thiolane rings, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C12H12ClN3O4S3 |
|---|---|
Peso molecular |
393.9 g/mol |
Nombre IUPAC |
2-[[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(1,1-dioxothiolan-3-yl)acetamide |
InChI |
InChI=1S/C12H12ClN3O4S3/c13-9-2-1-8(22-9)11-15-16-12(20-11)21-5-10(17)14-7-3-4-23(18,19)6-7/h1-2,7H,3-6H2,(H,14,17) |
Clave InChI |
ZTFUGPXRLRWFJF-UHFFFAOYSA-N |
SMILES canónico |
C1CS(=O)(=O)CC1NC(=O)CSC2=NN=C(O2)C3=CC=C(S3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[3-(4-hydroxy-3-methoxyphenyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B12483980.png)

![N-{3-[(2,4-dichlorobenzyl)oxy]benzyl}-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B12483997.png)
![1-{4-[(4-methylbenzyl)oxy]phenyl}-N-(pyridin-3-ylmethyl)methanamine](/img/structure/B12484011.png)

![Methyl 5-[(2,3-dichlorobenzyl)amino]-2-(morpholin-4-yl)benzoate](/img/structure/B12484022.png)
![2-{[4-Hydroxy-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12484027.png)
![Ethyl 5-[(3-methylbutanoyl)amino]-2-(morpholin-4-yl)benzoate](/img/structure/B12484028.png)
![1-(4-Fluorophenyl)-3-[4-(phenylcarbonyl)phenyl]urea](/img/structure/B12484031.png)

![1-{2-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-N-(4-methylbenzyl)methanamine](/img/structure/B12484065.png)
![2-[(E)-(4-ethoxyphenyl)diazenyl]-4-methyl-1H-imidazole](/img/structure/B12484070.png)
![5-(4-bromophenyl)-11-propan-2-yl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B12484076.png)
